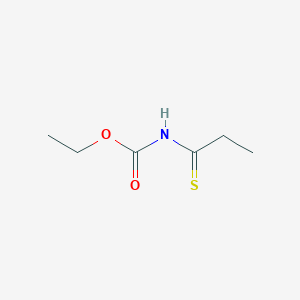

Ethyl N-propanethioylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-propanethioylcarbamate is a chemical compound with the molecular formula C6H11NO2S. It is also known by other names such as Ethylpropanethioylcarbamate .

Synthesis Analysis

While specific synthesis methods for Ethyl N-propanethioylcarbamate were not found, related compounds such as Ethyl Carbamate have been synthesized using molecularly imprinted polymers (MIPs). In this process, Ethyl Carbamate was used as the template molecule and β-cyclodextrin derivatives were employed as functional monomers .

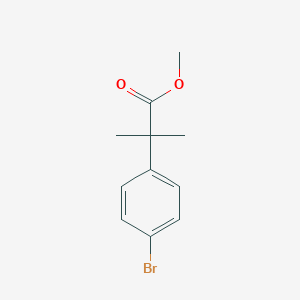

Molecular Structure Analysis

The molecular structure of Ethyl N-propanethioylcarbamate consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . More detailed structural analysis was not found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl N-propanethioylcarbamate were not found in the search results. However, related compounds like Ethyl Carbamate have been studied extensively. Ethyl Carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step, and second from cyanide and hydrocyanic acid, via Ethyl Carbamate precursors such as cyanate .

Applications De Recherche Scientifique

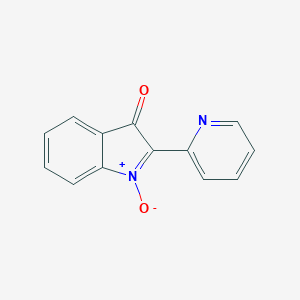

Synthesis of Ethoxycarbonyl Isothiocyanate

N-(Ethoxycarbonyl)thiopropionamide is used in the synthesis of ethoxycarbonyl isothiocyanate . The synthesis process involves reacting ethyl chloroformate with sodium thiocyanate, using Schiff base as a phase transfer catalyst . The yield of this reaction can be influenced by factors such as reaction temperature, reaction time, content of catalyst, and molar ratio of sodium thiocyanate to ethyl chloroformate .

Flotation Performance for Chalcopyrite

Ether thionocarbamates, synthesized from N-(Ethoxycarbonyl)thiopropionamide, have been studied for their flotation performance for chalcopyrite . These compounds showed better frothing properties and stronger affinity to chalcopyrite compared with other thionocarbamates .

HIV-1 Reverse Transcriptase Inhibitor

N-(Ethoxycarbonyl)thiopropionamide has been identified as a non-nucleoside HIV-1 reverse transcriptase inhibitor . This suggests potential applications in the treatment of HIV-1 infections .

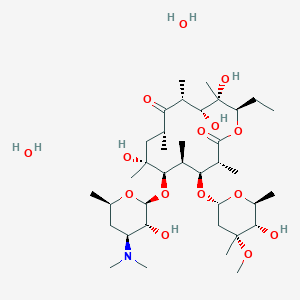

Degradation of Ethyl Carbamate in Fermented Foods

Ethyl carbamate (EC), a carcinogen found in fermented foods, can be degraded by a novel ethyl carbamate hydrolase (ECH) isolated from Acinetobacter calcoaceticus . N-(Ethoxycarbonyl)thiopropionamide, as a related compound, may have potential applications in this area .

Production of Isothiocyanate Derivatives

N-(Ethoxycarbonyl)thiopropionamide can be used in the production of isothiocyanate derivatives . These derivatives have various applications in chemical and pharmaceutical industries .

Potential Applications in Cancer Prevention

Isothiocyanates, which can be synthesized from N-(Ethoxycarbonyl)thiopropionamide, have been studied for their potential applications in cancer prevention . They have been found to induce selective degradation of cellular α- and β-tubulins by proteasomes .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl N-propanethioylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-5(10)7-6(8)9-4-2/h3-4H2,1-2H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKMJBWLRLQYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)NC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394706 |

Source

|

| Record name | Ethyl N-propanethioylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-propanethioylcarbamate | |

CAS RN |

59812-12-3 |

Source

|

| Record name | Ethyl N-propanethioylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)